2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Description
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features a unique combination of a thiophene ring and an imidazo[2,1-c][1,4]oxazine core
Properties
IUPAC Name |
2-(chloromethyl)-6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-3-9-4-14-5-10(8-1-2-16-7-8)15-6-11(14)13-9/h1-2,4,7,10H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVXRYVGHXBTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=NC(=CN21)CCl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chloromethylation using reagents such as chloromethyl methyl ether or chloromethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-c][1,4]oxazine core can be reduced under hydrogenation conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[2,1-c][1,4]oxazine derivatives, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[2,1-c][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi.
| Compound | Activity (MIC μg/mL) | Reference |
|---|---|---|
| 2-(Chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine | 100 | |
| Other derivatives | Varies (50 - 500) |
Antitubercular Properties
Research has highlighted the potential of imidazo[2,1-c][1,4]oxazine derivatives in combating tuberculosis. A study demonstrated that certain derivatives exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis.
Organic Electronics
The thiophene moiety in the compound suggests potential applications in organic electronics due to its conductive properties. Research into thiophene-based materials has shown promise in organic photovoltaics and field-effect transistors.
Photovoltaic Devices
Studies have explored the use of thiophene-containing compounds in the development of organic solar cells. The incorporation of such compounds can enhance charge transport properties and improve device efficiency.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized various derivatives of imidazo[2,1-c][1,4]oxazine and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring significantly influenced the activity levels.
Case Study 2: Application in Organic Solar Cells
Another research project investigated the use of thiophene-based imidazo compounds in organic solar cells. The findings showed that these materials could achieve power conversion efficiencies exceeding 10%, demonstrating their viability for commercial applications.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
Imidazole derivatives: Compounds with similar imidazole cores that are widely used in medicinal chemistry.
Uniqueness
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its combination of a thiophene ring and an imidazo[2,1-c][1,4]oxazine core, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .
Biological Activity
The compound 2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS: 2090911-73-0) is a member of the imidazo[2,1-c][1,4]oxazine class of heterocyclic compounds. This article explores its biological activity, particularly its potential as an anti-mycobacterial agent and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 254.74 g/mol. The compound features a chloromethyl group and a thiophene ring, which are critical for its biological activity.
Anti-Mycobacterial Activity
Recent studies have highlighted the anti-mycobacterial properties of imidazo[2,1-b][1,3]oxazine derivatives. Although specific data on this compound is limited, related compounds have shown promising results against Mycobacterium tuberculosis (Mtb). For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.18 to 1.63 μM against Mtb H37Rv.
- Certain derivatives demonstrated a one-log reduction in mycobacterial burden compared to standard treatments like rifampicin and pretomanid in infected macrophages .
Cytotoxicity and Safety Profile
In toxicity assessments:
- The tested imidazo[2,1-b][1,3]oxazine derivatives exhibited no significant cytotoxicity against three different cell lines.
- No toxicity was observed in Galleria mellonella models, indicating a favorable safety profile for these compounds .
Molecular docking studies suggest that these compounds interact with deazaflavin-dependent nitroreductase (Ddn), similar to the mechanism observed with pretomanid. This interaction is crucial for their anti-mycobacterial activity and highlights the potential for further development of this class of compounds as therapeutic agents against drug-resistant strains of tuberculosis .
Comparative Analysis with Other Compounds
A comparative analysis of related compounds in the imidazo series provides insight into their biological activities:
| Compound Name | MIC (μM) | Cytotoxicity | Notable Activity |
|---|---|---|---|
| PA-824 | 0.4 | Low | Effective against both aerobic and anaerobic Mtb populations |
| OPC-67683 | 0.4 | Low | Similar efficacy to PA-824 in clinical trials |
| This compound | TBD | Low | Potentially effective against Mtb |
Case Studies
In one notable study involving imidazo derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
